

# PI3K Inhibitor Classes and Mechanisms

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

To frame any future findings on **Izorlisib**, it helps to understand the categories and design strategies of PI3K inhibitors, which are actively being refined to improve therapeutic efficacy and reduce side effects [1] [2].

The table below summarizes the main types of PI3K inhibitors.

| Category                           | Primary Target(s)                                            | Key Characteristics                                                                                                                         | Examples (Generic Name)       |
|------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| <b>Pan-PI3K Inhibitors</b>         | PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ , PI3K $\gamma$ | Inhibits all four Class I PI3K isoforms; associated with broader on-target toxicity [2].                                                    | Buparlisib, Copanlisib [2]    |
| <b>Isoform-specific Inhibitors</b> | A single PI3K isoform (e.g., PI3K $\alpha$ )                 | Designed for enhanced selectivity to target cancers driven by a specific mutated isoform, potentially improving therapeutic window [1] [2]. | Alpelisib, Inavolisib [3] [4] |
| <b>Dual PI3K/mTOR Inhibitors</b>   | PI3K kinase domain & mTOR                                    | Targets both PI3K and the downstream mTOR complex to more completely suppress the pathway and overcome feedback loops [1] [2].              | LY3023414 [2]                 |

Novel approaches in drug design are also being explored, such as **PROteolysis TArgeting Chimeras (PROTACs)** and allosteric inhibitors, which aim to achieve greater potency and selectivity [1].

## The PI3K Signaling Pathway

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently dysregulated in cancer. This provides the mechanistic context for how PI3K inhibitors like **Izoralisib** exert their effects.



Click to download full resolution via product page

*Core PI3K/AKT/mTOR signaling pathway and therapeutic inhibition.*

## How to Locate Specific Izorlisib Data

Given that the specific data for **Izorlisib** was not found, here are some targeted suggestions for your continued research:

- **Check Scientific Databases:** Search specialized databases like **PKIDB** (a database of protein kinase inhibitors in clinical trials) for a compound profile, which may list known targets and chemical structure [5].
- **Refine Your Search Terms:** Use the compound's research code or internal identifier (e.g., **GDC-0077**) in addition to "**Izorlisib**" in databases like PubMed, Google Scholar, and SciFinder.
- **Search Clinical Trial Registries:** Look for early-phase clinical trial records (e.g., on ClinicalTrials.gov). The "Study Details" or "Documents" sections for trials involving **Izorlisib** may contain links to underlying preclinical research.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
2. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]
3. Expert Consensus on the Clinical Application of PI3K/AKT/ ... [pmc.ncbi.nlm.nih.gov]
4. European Commission approves Roche's Itovebi for ... [roche.com]
5. PKIDB: A Curated, Annotated and Updated Database of ... [icoa.fr]

To cite this document: Smolecule. [PI3K Inhibitor Classes and Mechanisms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-in-vitro-data>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)